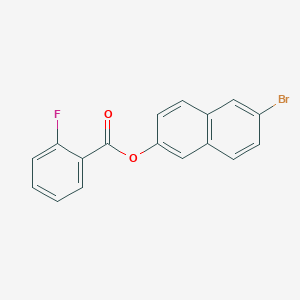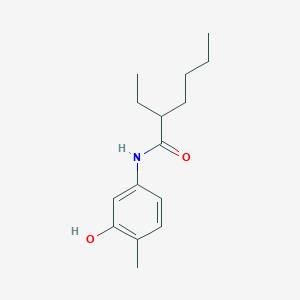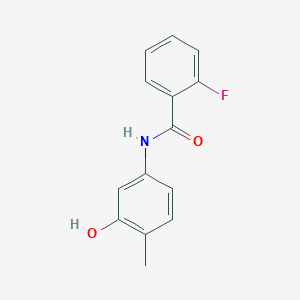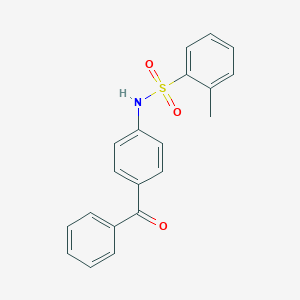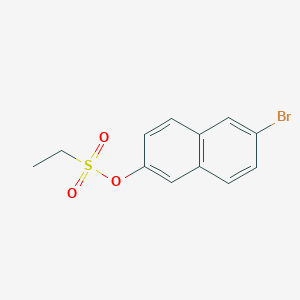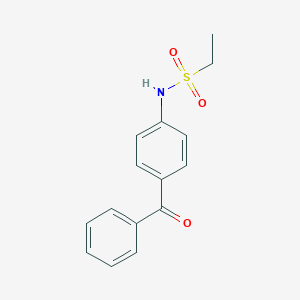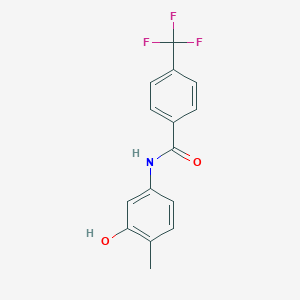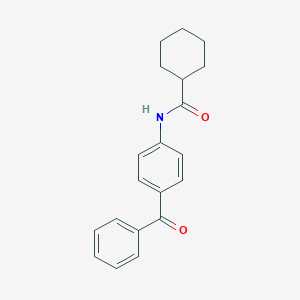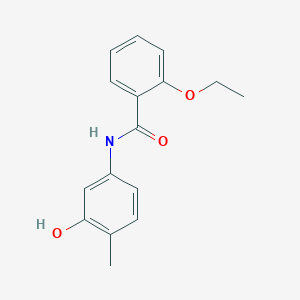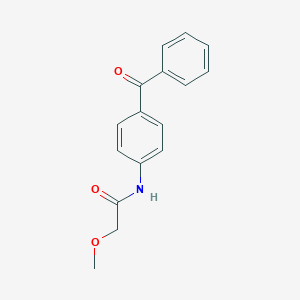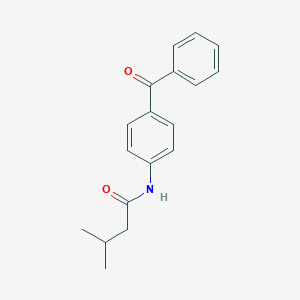![molecular formula C24H24N2O4 B310240 2-phenoxy-N-[4-(2-phenoxypropanoylamino)phenyl]propanamide](/img/structure/B310240.png)
2-phenoxy-N-[4-(2-phenoxypropanoylamino)phenyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-phenoxy-N-[4-(2-phenoxypropanoylamino)phenyl]propanamide, also known as PPAP, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. PPAP is a member of the phenylpropylamine family, which is a class of compounds that have been shown to exhibit various pharmacological effects.
Wirkmechanismus
2-phenoxy-N-[4-(2-phenoxypropanoylamino)phenyl]propanamide acts as a selective dopamine transporter (DAT) ligand, which means that it binds to the DAT protein and modulates its activity. This leads to an increase in dopamine release and enhanced dopamine receptor activity, which has potential implications for the treatment of various neurological disorders.
Biochemical and Physiological Effects:
2-phenoxy-N-[4-(2-phenoxypropanoylamino)phenyl]propanamide has been shown to have various biochemical and physiological effects. It has been shown to increase dopamine release and enhance dopamine receptor activity, which has potential implications for the treatment of various neurological disorders. Additionally, 2-phenoxy-N-[4-(2-phenoxypropanoylamino)phenyl]propanamide has been shown to have antioxidant properties, which may have implications for the treatment of oxidative stress-related disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-phenoxy-N-[4-(2-phenoxypropanoylamino)phenyl]propanamide in scientific research is its selectivity for the DAT protein. This makes it a useful tool for studying the dopaminergic system and its potential implications for the treatment of various neurological disorders. However, one of the limitations of using 2-phenoxy-N-[4-(2-phenoxypropanoylamino)phenyl]propanamide in lab experiments is its relatively low potency compared to other dopaminergic agents.
Zukünftige Richtungen
There are several future directions for the study of 2-phenoxy-N-[4-(2-phenoxypropanoylamino)phenyl]propanamide. One area of interest is its potential as a treatment for Parkinson's disease. 2-phenoxy-N-[4-(2-phenoxypropanoylamino)phenyl]propanamide has been shown to increase dopamine release and enhance dopamine receptor activity, which may have implications for the treatment of Parkinson's disease. Additionally, 2-phenoxy-N-[4-(2-phenoxypropanoylamino)phenyl]propanamide has been shown to have antioxidant properties, which may have implications for the treatment of oxidative stress-related disorders. Further research is needed to explore these potential applications of 2-phenoxy-N-[4-(2-phenoxypropanoylamino)phenyl]propanamide.
Synthesemethoden
2-phenoxy-N-[4-(2-phenoxypropanoylamino)phenyl]propanamide can be synthesized through a multistep process starting with commercially available starting materials. The synthesis involves the reaction of 2-phenoxypropanoic acid with 4-aminophenylpropanoic acid, followed by the coupling of the resulting intermediate with 2-phenoxypropanoyl chloride. The final product is obtained through purification and isolation steps.
Wissenschaftliche Forschungsanwendungen
2-phenoxy-N-[4-(2-phenoxypropanoylamino)phenyl]propanamide has been studied extensively for its potential applications in scientific research. One of the primary areas of interest is its potential as a dopaminergic agent. 2-phenoxy-N-[4-(2-phenoxypropanoylamino)phenyl]propanamide has been shown to increase dopamine release and enhance dopamine receptor activity, which has potential implications for the treatment of various neurological disorders.
Eigenschaften
Produktname |
2-phenoxy-N-[4-(2-phenoxypropanoylamino)phenyl]propanamide |
|---|---|
Molekularformel |
C24H24N2O4 |
Molekulargewicht |
404.5 g/mol |
IUPAC-Name |
2-phenoxy-N-[4-(2-phenoxypropanoylamino)phenyl]propanamide |
InChI |
InChI=1S/C24H24N2O4/c1-17(29-21-9-5-3-6-10-21)23(27)25-19-13-15-20(16-14-19)26-24(28)18(2)30-22-11-7-4-8-12-22/h3-18H,1-2H3,(H,25,27)(H,26,28) |
InChI-Schlüssel |
BXGLMENVPJYMGU-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NC1=CC=C(C=C1)NC(=O)C(C)OC2=CC=CC=C2)OC3=CC=CC=C3 |
Kanonische SMILES |
CC(C(=O)NC1=CC=C(C=C1)NC(=O)C(C)OC2=CC=CC=C2)OC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



